

Isocaffeine: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaffeine, a structural isomer of caffeine, presents a unique profile for scientific investigation. While sharing the foundational xanthine scaffold, the altered placement of a methyl group—from the N7 position in caffeine to the N9 position in **isocaffeine**—results in distinct physicochemical and pharmacological properties. This document provides an in-depth technical overview of **isocaffeine**, encompassing its chemical structure, physicochemical properties, synthesis, and key biological activities. Detailed experimental methodologies and data are presented to facilitate further research and development.

Chemical Identity and Physicochemical Properties

Isocaffeine, systematically named 1,3,9-trimethylpurine-2,6-dione, is a purine alkaloid. It is also commonly referred to as 1,3,9-trimethylxanthine and is recognized as "Caffeine Impurity C" in pharmacopeial standards. The key identifiers and physicochemical properties of **isocaffeine** are summarized below.

Chemical Structure

The molecular structure of **isocaffeine** consists of a purine ring system with two carbonyl groups and three methyl groups attached at positions 1, 3, and 9 of the xanthine backbone.



IUPAC Name: 1,3,9-trimethylpurine-2,6-dione Synonyms: 1,3,9-Trimethylxanthine, 9-Methyltheophylline, Isocoffein Molecular Formula: C₈H₁₀N₄O₂ CAS Number: 519-32-4

Physicochemical Data

The quantitative physicochemical properties of **isocaffeine** are presented in Table 1, offering a comparative overview of its key characteristics.

Property	Value	Units
Molecular Weight	194.19	g/mol
Melting Point	288-290 (decomposes)	°C
Water Solubility	>20	mg/mL
Appearance	White to off-white powder	-
InChI Key	LPHGQDQBBGAPDZ- UHFFFAOYSA-N	-
SMILES	CN1C=NC2=C1N(C(=O)N(C2 =O)C)C	-

Synthesis and Characterization

The synthesis of **isocaffeine** can be achieved through established methods of purine chemistry. A common laboratory-scale synthesis is a variation of the Traube purine synthesis.

Experimental Protocol: Synthesis of Isocaffeine

This protocol details the synthesis of **isocaffeine** via the cyclization of a substituted pyrimidine.

Objective: To synthesize 1,3,9-trimethylxanthine (**isocaffeine**) from 5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione.

Materials:

5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione

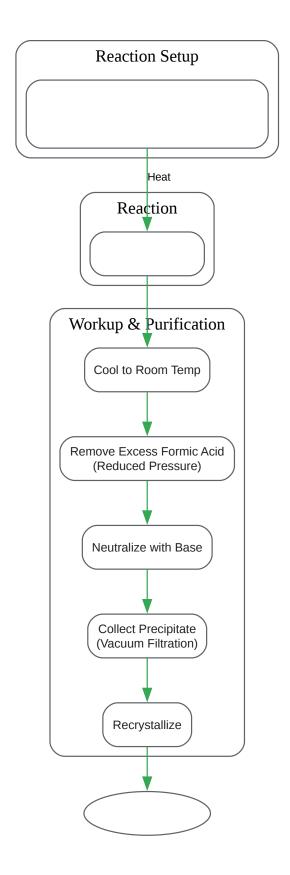


- Formic acid (98-100%)
- Round-bottom flask (50 mL)
- Reflux condenser
- Heating mantle
- Nitrogen gas supply
- Standard glassware for workup and purification

Procedure:

- In a 50 mL round-bottom flask, a mixture of 1.5 g of 5-amino-1,3-dimethyl-6-methylamino-pyrimidine-2,4(1H,3H)-dione and 10 mL of formic acid is prepared.
- The flask is equipped with a reflux condenser and placed under a nitrogen atmosphere.
- The reaction mixture is heated to reflux and maintained for 3 hours.
- Upon completion, the reaction mixture is cooled to room temperature.
- The excess formic acid is removed under reduced pressure.
- The resulting residue is dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate solution).
- The crude **isocaffeine** precipitates and is collected by vacuum filtration.
- The product is washed with cold water and dried.
- Further purification can be achieved by recrystallization from a suitable solvent such as water or ethanol.





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Caption: Workflow for the synthesis of isocaffeine.



Experimental Protocol: Analytical Characterization

The identity and purity of synthesized **isocaffeine** are confirmed using standard analytical techniques.

2.2.1. High-Performance Liquid Chromatography (HPLC)

- System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid for better peak shape.
- Detection: UV detection at a wavelength of approximately 273 nm.
- Purpose: To determine the purity of the compound and for quantification.

2.2.2. Mass Spectrometry (MS)

- Technique: Electrospray ionization (ESI) coupled with a mass analyzer (e.g., time-of-flight or quadrupole).
- Mode: Positive ion mode is typically used.
- Expected Ion: The protonated molecule [M+H]⁺ at m/z 195.0877.
- Purpose: To confirm the molecular weight and elemental composition.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: KBr pellet method or Attenuated Total Reflectance (ATR).
- Expected Peaks: Characteristic absorption bands for C=O (carbonyl) stretching, C=C and C=N stretching in the aromatic ring, and C-H stretching of the methyl groups.
- Purpose: To identify functional groups present in the molecule.



2.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy While a definitive, publicly archived spectrum for **isocaffeine** is not readily available, the following protocol outlines the standard procedure for its analysis.

- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR: Expected signals would include a singlet for the C8-H proton and three distinct singlets for the three methyl groups (N1-CH₃, N3-CH₃, and N9-CH₃
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